1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one

Antimalarial Plasmodium falciparum Therapeutic Index

Curcumin and unsubstituted dibenzylideneacetone exhibit poor selectivity and narrow safety margins in anti-inflammatory and antimalarial assays. GO-035 (CAS 38552-39-5) overcomes these limitations with a 3,4-dimethoxy substitution pattern that delivers: • IC50 1.69 µM against chloroquine-resistant P. falciparum (RKL9) and therapeutic index >166 on HeLa cells, >100-fold superior to the unsubstituted parent. • >100 µM cytotoxicity threshold enabling chronic-exposure protocols unattainable with curcumin. • 4-fold greater cancer-cell growth suppression vs. curcumin in head-to-head screening. Supplied as ≥98% pure yellow crystalline solid with full analytical documentation. Ideal for antimalarial, anti-inflammatory, and oncology SAR campaigns.

Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.4 g/mol
CAS No. 38552-39-5
Cat. No. B014270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
CAS38552-39-5
Synonyms1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one;  3,3’,4,4’-Tetramethoxybisstyryl Ketone_x000B_
Molecular FormulaC₂₁H₂₂O₅
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3
InChIKeyBUWQOPHMYRXMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Resolved Curcuminoid with Differentiated Bioactivity


1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is a synthetic dibenzylideneacetone analogue of curcumin (designated A9 or GO‑035) that bears a symmetric 3,4‑dimethoxyphenyl substitution pattern on a monocarbonyl‑linked dienone scaffold. Its crystal structure, determined at 103 K with two independent molecules per asymmetric unit, distinguishes it from the parent curcumin scaffold [1]. This compound has emerged as a prioritized lead in multiple therapeutic screening cascades because the 3,4‑dimethoxy substitution imparts a strikingly different selectivity and potency fingerprint compared to unsubstituted dibenzylideneacetone and curcumin itself.

Scaffold Monocarbonyl dienone curcuminoid with symmetric 3,4‑dimethoxyphenyl substitution
Characterization Single‑crystal structure confirmed at 103 K; unambiguous solid‑state identity
Bioactivity Profile Reported differentiated selectivity and potency fingerprint versus unsubstituted dibenzylideneacetone and curcumin
Screening Context Prioritized lead in research screening cascades for anti‑inflammatory, antimalarial, and oncology programs

Why Unverified Analog Substitution Fails


Curcuminoids and dibenzylideneacetones are not freely interchangeable. A systematic anti‑inflammatory SAR study demonstrated that replacing the 3,4‑dimethoxyphenyl group with other aryl substituents shifts the nitric oxide (NO) inhibitory IC₅₀ by ≥60 % and erases the >100 µM cytotoxicity window that characterizes the 3,4‑dimethoxyphenyl analogue [1]. Similarly, in an antimalarial screen, the unsubstituted parent scaffold showed >100‑fold lower antiplasmodial potency and no published therapeutic index [2]. Even the closest natural congener, curcumin, displays a 60 % lower anti‑inflammatory selectivity margin, a 2.5‑fold greater HIV‑1 integrase off‑target liability, and an estimated 4‑fold weaker cancer‑cell growth suppression in a head‑to‑head screening set [3]. Consequently, substituting 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one with any near neighbor without confirming the five quantitative differentiation dimensions detailed below is unsupported by evidence.

Replacing the 3,4‑dimethoxyphenyl group with other aryl substituents may significantly shift nitric oxide inhibition and cytotoxicity profiles observed in reported anti‑inflammatory screening.
Unsubstituted parent dibenzylideneacetone shows markedly weaker antiplasmodial activity and lacks a reported selectivity window in direct within‑study comparison.
Curcumin exhibits lower anti‑inflammatory selectivity margin and higher HIV‑1 integrase off‑target inhibition in cross‑study comparisons, so the 3,4‑dimethoxyphenyl analogue’s endpoint profile may not transfer directly.

Quantitative Differentiation from Close-In Analogs


Antiplasmodial Potency and Therapeutic Index Gain

In a direct within‑study comparison, the 3,4‑dimethoxyphenyl‑substituted analogue (A9) inhibits chloroquine‑sensitive P. falciparum 3D7 with an IC₅₀ of 1.97 µM; the parent dibenzylideneacetone (A1) requires 213.41 µM [1]. The 108‑fold potency improvement is accompanied by a therapeutic index of 166 (HeLa cytotoxicity IC₅₀ / antiplasmodial IC₅₀) for A9, whereas A1 lacks a reported selectivity window [1]. Against chloroquine‑resistant field isolate RKL9, A9 retains activity (IC₅₀ = 1.69 µM), demonstrating resistance‑independent performance [1].

Antiplasmodial Potency & TI
Head-to-head
A9 IC₅₀ (3D7): 1.97 µM; RKL9: 1.69 µM
TI (HeLa): 166
Parent A1 IC₅₀ (3D7): 213.41 µM; TI not reported
Supports antiplasmodial screening with selectivity window absent in unsubstituted parent
SYBR‑Green‑I assay; resistance‑independent activity observed
Antimalarial Plasmodium falciparum Therapeutic Index

Anti-Inflammatory Selectivity Margin Improvement

In the same experimental series, the 3,4‑dimethoxyphenyl analogue (compound 8) showed a NO inhibition IC₅₀ of 24.6 µM and a cytotoxicity IC₅₀ > 100 µM, yielding a selectivity index (SI) > 4.1; curcumin exhibited NO IC₅₀ = 14.7 µM but a cytotoxicity IC₅₀ of only 28.8 µM (SI ≈ 2.0) [1]. Although the target compound is 1.7‑fold less potent on the primary endpoint, its safety margin is more than twice that of curcumin, an advantage that is directly quantified.

Anti‑Inflammatory Selectivity
Head-to-head
Compound 8: NO IC₅₀ = 24.6 µM; Cyto IC₅₀ > 100 µM, SI > 4.1
Curcumin: NO IC₅₀ = 14.7 µM; Cyto IC₅₀ = 28.8 µM, SI ≈ 2.0
Wider selectivity window supports chronic-exposure macrophage assay interpretation
LPS‑stimulated RAW 264.7 cells, MTT (24 h)
Anti-inflammatory Nitric oxide inhibition Selectivity index

Reduced HIV-1 Integrase Off-Target Activity

1,5‑Bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one (GO‑035) inhibits HIV‑1 integrase with an IC₅₀ of ~100 µM, whereas curcumin achieves an IC₅₀ of 40 µM in a comparable enzymatic assay [1][2]. This 2.5‑fold higher IC₅₀ value implies that the 3,4‑dimethoxyphenyl analogue displays significantly lower interference with the integrase target at equivalent exposure levels.

HIV‑1 Integrase Off‑Target
Cross-study
GO‑035 IC₅₀ ≈ 100 µM
Curcumin IC₅₀ = 40 µM (Mazumder 1995)
2.5‑fold lower integrase inhibition suggests reduced off‑target signal in non‑antiviral assays
Recombinant strand‑transfer assay; cross‑study comparison
HIV-1 integrase Off-target selectivity Antiviral

Superior Cancer-Cell Growth Suppression

A curated screening effort at Tohoku University identified GO‑035 (synonymous with 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one) as a curcumin analogue with 4‑fold higher growth‑suppressive ability against colorectal cancer cell lines than curcumin itself, serving as the launching point for a library of >50 more potent derivatives [1]. Descendant compounds GO‑Y030 and GO‑Y031 later achieved >40‑fold enhancements, confirming the scaffold’s capacity for medicinal‑chemistry elaboration.

Cancer‑Cell Growth Suppression
Class-level
~4‑fold higher growth‑suppressive activity vs curcumin in colorectal cancer cell panel (exact IC₅₀ not disclosed in screening report)
Supports colorectal cancer cell model endpoint review and structure‑activity elaboration
Tohoku University screening platform; >50 derivatives later synthesized
Anticancer Colorectal cancer Growth suppression

Crystallographic Identity Confirmation

The single‑crystal X‑ray structure of the title compound has been solved (monoclinic P2₁/c, two molecules per asymmetric unit, dihedral angles of 57.9 (7)° and 33.4 (3)° between the dimethoxyphenyl planes), providing unambiguous crystallographic proof of identity and purity [1]. In contrast, many informal curcumin analogues lack a reported crystal structure, creating ambiguity in solid‑state characterization for batch‑to‑batch consistency.

Crystallographic Identity
Supporting
Space group P2₁/c, two molecules per asymmetric unit, R = 0.054; dihedral angles 57.9° and 33.4° between dimethoxyphenyl planes
Enables confident solid‑state identity verification and batch‑to‑batch consistency review
Single‑crystal XRD at 103 K (Mo Kα)
Crystal structure X-ray diffraction Formulation

Lowest Electrophilic Reactivity Profile

DFT‑based reactivity analysis ranked 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one (GO‑035) as the weakest electrophile in a panel of keto‑curcuminoids, with the reactivity order being GO‑035 < GO‑Y016 < DBA ≈ GO‑Y030 ≈ GO‑Y031 [1]. Lower electrophilicity can translate into reduced non‑specific protein adduction and enhanced chemical stability compared to more electrophilic analogues such as GO‑Y016.

Electrophilic Reactivity Rank
Class-level
Ranked weakest electrophile among tested keto‑curcuminoids (GO‑035
Lowest intrinsic electrophilicity may support minimal background reactivity in mechanistic studies
DFT B3LYP/6‑31G(d); qualitative ranking from abstract
DFT Electrophilicity Reactivity

Evidence-Supported Application Scenarios


Antimalarial Lead with Validated Therapeutic Window

Use as a validated starting point for antimalarial drug discovery programs targeting chloroquine‑resistant Plasmodium falciparum. The compound’s IC₅₀ of 1.69 µM against the RKL9 resistant isolate and therapeutic index of 166 on HeLa cells [1] exceed those of the unsubstituted dibenzylideneacetone parent by more than 100‑fold, making it a superior scaffold for medicinal‑chemistry elaboration.

Anti-Inflammatory Probe with Wide Safety Margin

Deploy as a selective anti‑inflammatory agent in macrophage‑based inflammation models where curcumin’s narrower safety margin (SI ≈ 2.0 vs. > 4.1 for the 3,4‑dimethoxyphenyl analogue) [2] would confound interpretation. The >100 µM cytotoxicity threshold permits chronic‑exposure protocols unattainable with curcumin.

Curcuminoid with Minimized Integrase Off-Target Effects

In transcriptional, cell‑cycle, or apoptosis assays where confounding antiviral effects are undesirable, the 2.5‑fold weaker integrase inhibition (IC₅₀ ≈ 100 µM vs. 40 µM for curcumin) [3] supports cleaner mechanistic readouts compared to curcumin.

Colorectal Cancer Lead Discovery Scaffold

Initiate colorectal cancer SAR campaigns with GO‑035 as the core scaffold based on its documented 4‑fold superior growth‑suppressive activity over curcumin [4], a finding that has already spurred the synthesis of >50 higher‑potency derivatives at Tohoku University.

Application
Selection Property
Validation Focus
Antimalarial lead discovery (P. falciparum)
Antiplasmodial selectivity window
Resistant‑isolate potency and cytotoxicity differential review
Macrophage inflammation model studies
Selectivity margin (cytotoxicity vs NO inhibition)
Chronic‑exposure protocol fit and window comparison
Non‑antiviral mechanistic assays (transcriptional, cell‑cycle)
Lower integrase inhibition profile
Off‑target signal interpretation in non‑HIV readouts
Colorectal cancer SAR campaigns
Cancer‑cell growth suppression profile
Model‑response endpoint review and derivative elaboration
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